molecular formula C10H12Cl2N2 B1141403 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl CAS No. 850734-85-9

7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl

Cat. No. B1141403
M. Wt: 231.12
InChI Key: GQPDNUJLVOFHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine-based bis(thieno[2,3-b]pyridines) involves the preparation of these compounds in good yields using bis(pyridinethione). The synthesis typically includes reacting the synthon with different α-halogenated reagents or hydrazonyl chlorides, followed by cyclization processes to achieve the desired structures. This approach highlights the versatility and efficiency of synthesizing complex molecules involving piperazine and thieno[2,3-b]pyridine units (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).

Molecular Structure Analysis

The molecular structure of related thienopyridine derivatives reveals interesting conformational details. For instance, the piperazine ring can exhibit a chair conformation, and the tetrahydropyridine ring can adopt a half-chair conformation. These conformations are crucial for understanding the molecular interactions and reactivity of the compound. Intermolecular hydrogen bonds, such as C—H⋯S and C—H⋯O, play a significant role in establishing the molecular packing and stability of these compounds (Duan Niu, Shu-Yun Huang, Ping-Bao Wang, Dengke Liu, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of piperazine-based compounds and thieno[2,3-b]pyridine derivatives are characterized by their reactivity with various reagents and their potential as inhibitors or modulators in biological systems. For example, certain bis(thieno[2,3-b]pyridine) derivatives have shown promising activity as acetylcholinesterase inhibitors, which could be relevant for therapeutic applications. The specific reactivity patterns of these compounds underline their utility in synthesizing targeted molecules with desired biological activities (Ahmed A. M. Ahmed, Ahmed E. M. Mekky, S. Sanad, 2022).

Physical Properties Analysis

Although specific details on the physical properties of 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl are not directly available, the study of similar compounds provides insights into their solubility, melting points, and crystalline structures. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications, including medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of piperazine and thieno[2,3-b]pyridine derivatives, including their acidity, basicity, reactivity with nucleophiles and electrophiles, and photophysical properties, are crucial for their applications in chemical synthesis and drug development. The ability to undergo various chemical reactions makes these compounds valuable building blocks in organic synthesis and potential candidates for developing new therapeutic agents.

Scientific Research Applications

Acetylcholinesterase Inhibition

One study explored piperazine-based bis(thieno[2,3-b]pyridines), closely related to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl, as potential acetylcholinesterase inhibitors. This research suggests that compounds within this class can exhibit significant inhibition of acetylcholinesterase, with certain derivatives showing notably high effectiveness (Ahmed, Mekky, & Sanad, 2022).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of compounds structurally similar to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl. For instance, thiazolidinone derivatives containing the pyridin-2-yl-piperazine unit showed significant antimicrobial activity against various bacteria and fungi (Patel, Kumari, & Patel, 2012). Additionally, novel amalgamations of triazoles, piperidines, and thieno pyridine rings have been evaluated for their antifungal properties, showing moderate to good activity against specific fungal strains (Darandale et al., 2013).

Anticancer Activity

Piperazine derivatives have also been investigated for their potential anticancer activities. For example, a study focusing on piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed good anticancer activity against various cancer cell lines (Kumar et al., 2013). Another research synthesized thieno[3,2-d]pyrimidines with a piperazine unit, intended as anticancer agents, emphasizing the role of these compounds in inhibiting protein tyrosine kinases (Min, 2012).

Molecular Structure and Design

The molecular structures of various piperazine derivatives, including those similar to 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl, have been analyzed to understand their potential pharmacological applications. For instance, the crystal and molecular structures of certain isothiazolopyridines with piperazine units were determined, which can provide insights into their analgesic properties (Karczmarzyk & Malinka, 2008).

Safety And Hazards


Specific safety and hazard information for 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl is not directly mentioned in the search results. However, it is important to handle all chemical compounds with appropriate safety measures.


Future Directions


The future directions for the use of 7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl are not directly mentioned in the search results. However, given its role as a synthetic intermediate in pharmaceutical synthesis23, it may have potential applications in the development of new drugs.


properties

IUPAC Name

7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFIHEMWGLYVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901005442
Record name 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride

CAS RN

850734-85-9, 850734-84-8
Record name Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850734-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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